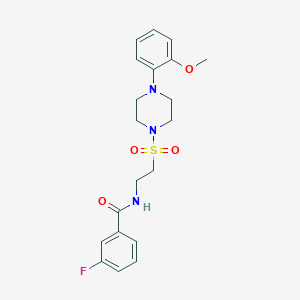

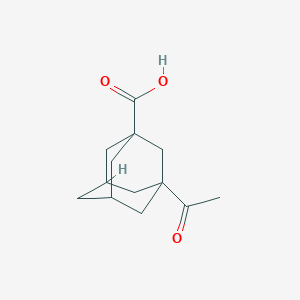

![molecular formula C19H16ClFN2O B3014253 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine CAS No. 477856-70-5](/img/structure/B3014253.png)

4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine derivatives are a class of compounds with a wide range of applications in medicinal and pharmaceutical chemistry due to their biological activities. The compound "4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine" is not directly mentioned in the provided papers, but the papers do discuss various pyrimidine derivatives with similar structural features and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies contribute to the understanding of pyrimidine derivatives and their potential applications in drug development .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions, including nucleophilic substitution, coupling reactions, and cyclization. For instance, a one-pot ultrasound-promoted synthesis method has been reported for the creation of thiadiazolopyrimidine derivatives, which are structurally related to the compound of interest . Another study describes a rapid synthesis method for a chloro-nitrophenoxy pyrimidine derivative, which could be relevant to the synthesis of the compound . These methods highlight the importance of efficient synthesis techniques in the development of pyrimidine-based drugs .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and MS spectrum. For example, the crystal structure of a chloro-fluorophenyl pyrimidine derivative was determined, and the molecule was found to crystallize in the monoclinic space group . Such structural investigations are crucial for understanding the conformation and stability of these compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including chlorination, aminization, and interactions with other molecules. The reactivity of specific substituents on the pyrimidine ring can influence the biological activity of the compound. For instance, the presence of a chlorophenyl group can be significant in the biological activity of pyrimidine derivatives, as seen in several studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Hirshfeld surface analysis and quantum chemical calculations can provide insights into the intermolecular interactions and stability of the crystal packing of these compounds . Additionally, ADME prediction studies are conducted to evaluate the drug-like properties of these derivatives, which is essential for their potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry and Biological Processes

- Pyrimidine derivatives, including those with chlorophenyl substitution, have demonstrated significant roles in medicinal chemistry and biological processes. These compounds show potential in analgesic and anti-inflammatory activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).

Antibacterial Properties

- Pyrimidine derivatives, specifically those incorporating 4-chlorophenyl, have been synthesized and evaluated for their antibacterial properties. The nature of the substituent attached to the phenyl rings in these compounds plays a crucial role in their biological activity (J. Cieplik et al., 2008).

Structural and Molecular Analysis

- The crystal structure and molecular interactions of pyrimidine compounds, including those with chlorophenyl and fluorophenyl groups, have been studied. This research provides insights into the stability and intermolecular interactions of these compounds (Gihaeng Kang et al., 2015).

Anticancer Potential

- Some pyrimidine derivatives, particularly those with 4-chlorophenyl substitution, have been synthesized and evaluated for their in-vitro anticancer activities against various human tumor cell lines. These studies include docking studies and ADME prediction, suggesting potential use in cancer therapy (S. Tiwari et al., 2016).

Hydrogen Bonding and Quantum Chemistry

- The hydrogen bonding sites in pyrimidine derivatives, including those with 4-chlorophenyl, have been investigated using quantum chemistry methods. This research aids in understanding the molecular interactions and stability of these compounds (Yafigui Traoré et al., 2017).

Ultrasound-Promoted Synthesis

- An environmentally friendly and convenient ultrasound-promoted synthesis method for certain pyrimidine derivatives, including those with chlorophenyl, has been reported. This method is significant for its rapid and green approach to synthesizing these compounds (Maruti B. Yadav et al., 2021).

properties

IUPAC Name |

4-(4-chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O/c20-16-6-2-14(3-7-16)18-10-12-22-19(23-18)15-4-8-17(9-5-15)24-13-1-11-21/h2-10,12H,1,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTROLUMTLQMLQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Cl)OCCCF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

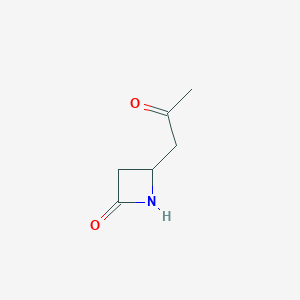

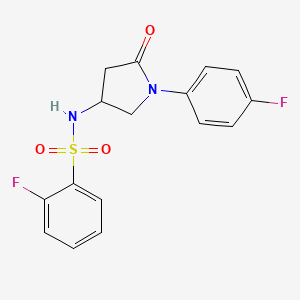

![N-benzyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3014170.png)

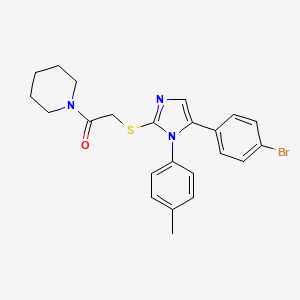

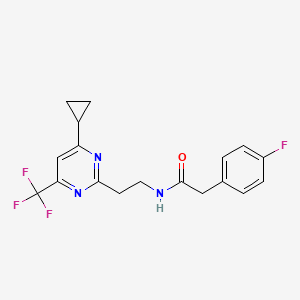

![(Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B3014172.png)

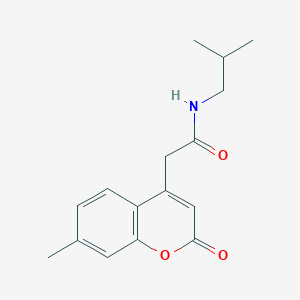

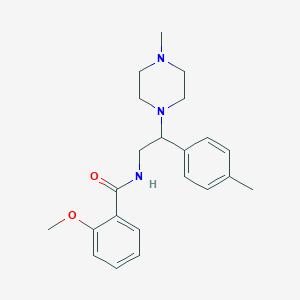

![(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B3014173.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B3014177.png)

![N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B3014183.png)

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)